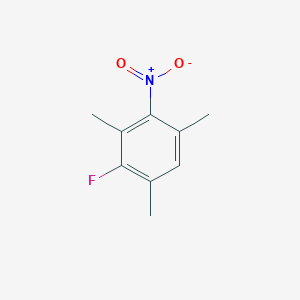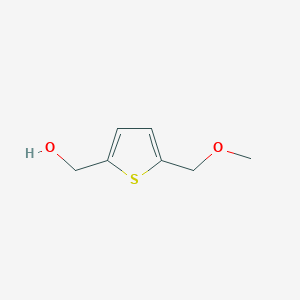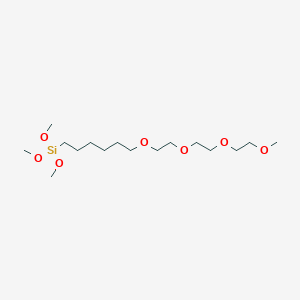
3-Fluoro-2,4,6-trimethylnitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,4,6-trimethylnitrobenzene (FTNB) is an organofluorine compound with a wide range of applications in organic synthesis and scientific research. FTNB is a nitrobenzene derivative with a fluorine atom substituting for one of the methyl groups on the aromatic ring. It has been used in a variety of applications, including as a reagent for organic synthesis and as an intermediate in the manufacture of pharmaceuticals and other chemicals. FTNB is also used in scientific research as a tool to study the effects of fluorine substitution on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,4,6-trimethylnitrobenzene is not fully understood. However, it is believed that the fluorine atom in 3-Fluoro-2,4,6-trimethylnitrobenzene is able to interact with the active sites of enzymes, such as cytochrome P450 enzymes, and alter their activity. It is also believed that the fluorine atom in 3-Fluoro-2,4,6-trimethylnitrobenzene is able to interact with the active sites of drugs and other compounds and alter their metabolism and pharmacokinetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-2,4,6-trimethylnitrobenzene are not fully understood. However, 3-Fluoro-2,4,6-trimethylnitrobenzene has been shown to have a variety of effects on biochemical and physiological processes. 3-Fluoro-2,4,6-trimethylnitrobenzene has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism and pharmacokinetics. 3-Fluoro-2,4,6-trimethylnitrobenzene has also been shown to alter the metabolism of drugs and other compounds. 3-Fluoro-2,4,6-trimethylnitrobenzene has been shown to alter the toxicity of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The use of 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments has a number of advantages and limitations. One advantage of using 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments is that it is a relatively inexpensive reagent. Another advantage of using 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments is that it is relatively easy to synthesize. A limitation of using 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments is that it is not as stable as other reagents and can degrade over time.
Future Directions
There are a number of potential future directions for the use of 3-Fluoro-2,4,6-trimethylnitrobenzene in scientific research. One potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the metabolism of drugs and other compounds. Another potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of drugs and other compounds. A third potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the toxicity of drugs and other compounds. Finally, a fourth potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the activity of enzymes, such as cytochrome P450 enzymes.
Synthesis Methods
3-Fluoro-2,4,6-trimethylnitrobenzene can be synthesized by a variety of methods, including the periodate oxidation of 2,4,6-trimethyl-3-nitrophenol, the reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine, and the reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine gas in the presence of a base. The periodate oxidation of 2,4,6-trimethyl-3-nitrophenol involves the oxidation of the phenol group to a nitro group with sodium periodate in the presence of a base. The reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine involves the reaction of the nitro group with fluorine gas in the presence of a base. The reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine gas in the presence of a base involves the reaction of the nitro group with fluorine gas in the presence of a base.
Scientific Research Applications
3-Fluoro-2,4,6-trimethylnitrobenzene has been used as a tool to study the effects of fluorine substitution on biochemical and physiological processes. 3-Fluoro-2,4,6-trimethylnitrobenzene has been used to study the effects of fluorine substitution on the activity of enzymes, such as cytochrome P450 enzymes. 3-Fluoro-2,4,6-trimethylnitrobenzene has also been used to study the effects of fluorine substitution on the metabolism of drugs and other compounds. 3-Fluoro-2,4,6-trimethylnitrobenzene has been used to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of drugs and other compounds. 3-Fluoro-2,4,6-trimethylnitrobenzene has also been used to study the effects of fluorine substitution on the toxicity of drugs and other compounds.
properties
IUPAC Name |
2-fluoro-1,3,5-trimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZZUUYOJHASHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)







![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)




